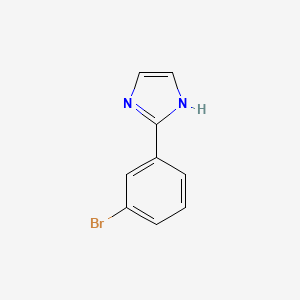

![molecular formula C7H4Cl2N2 B1393364 4,5-二氯-1H-吡咯并[2,3-b]吡啶 CAS No. 1142192-58-2](/img/structure/B1393364.png)

4,5-二氯-1H-吡咯并[2,3-b]吡啶

描述

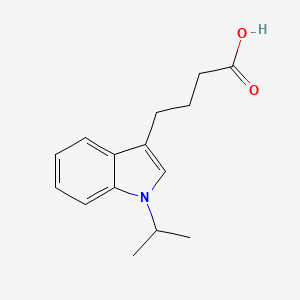

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It has an average mass of 187.026 Da and a monoisotopic mass of 185.975159 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine includes two chlorine atoms, two nitrogen atoms, and a pyrrolopyridine core . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 309.3±37.0 °C at 760 mmHg, and a flash point of 169.8±12.1 °C .Physical And Chemical Properties Analysis

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine has a molar refractivity of 46.4±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 18.4±0.5 10-24 cm3 . It has a surface tension of 64.0±3.0 dyne/cm and a molar volume of 119.0±3.0 cm3 . The compound has an ACD/LogP of 3.48 and an ACD/LogD (pH 7.4) of 3.06 .科学研究应用

4,5-二氯-1H-吡咯并[2,3-b]吡啶:科学研究应用的综合分析:

糖尿病管理

该化合物在降低血糖水平方面显示出潜力,这可能对治疗与糖尿病相关的疾病(如高血糖、糖尿病脂代谢紊乱和胰岛素抵抗)有益 .

癌症研究

研究已经评估了该化合物衍生物对癌细胞迁移和侵袭能力的影响,表明其在癌症治疗策略中的潜在用途 .

合成与SAR研究

已经进行了合成新系列衍生物的研究,以研究结构-活性关系 (SAR),这对药物化学中的靶向治疗开发至关重要 .

抗癌活性

目前正在进行关于设计和合成具有抗癌特性的衍生物的研究,包括分子对接研究,以了解它们与生物靶标的相互作用 .

心血管疾病

由于它能够影响血糖水平,该化合物也可能在预防和治疗与代谢紊乱相关的心血管疾病方面找到应用 .

高脂血症治疗

该化合物对血糖的影响也表明它在治疗高脂血症方面可能发挥作用,高脂血症是一种以血液中脂质水平升高为特征的疾病 .

高血压管理

其应用扩展到管理高血压,高血压可能与血浆血糖水平升高相关 .

肥胖相关疾病

该化合物可用于管理肥胖相关疾病,在这些疾病中,降低血糖是有益的 .

有关每个应用程序的更详细的信息,包括研究方法和结果,请参考提供的参考文献。

MDPI - 吡咯并[3,4-c]吡啶的生物活性 RSC - 1H-吡咯并[2,3-b]吡啶的生物学评估 BMC Chemistry - 抗癌分子对接和SAR

作用机制

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular activity . More research is required to elucidate the specific interactions of this compound with its targets.

生化分析

Biochemical Properties

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its activity .

Cellular Effects

The effects of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine on cells are diverse and depend on the cell type and context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular processes and gene expression . Additionally, 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine can modulate transcription factors, influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways .

属性

IUPAC Name |

4,5-dichloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLZDOZRYOFSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674066 | |

| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-58-2 | |

| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)

![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)

![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)